[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol
Description
Properties
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXGIWANSQVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Overview:
This method involves cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones to form the thiadiazole ring, followed by subsequent functionalization to introduce the methanol group.
- Step 1: Synthesis of thiosemicarbazide derivatives.
- Step 2: Condensation with aldehydes or ketones bearing the propan-2-yl group.
- Step 3: Cyclization under reflux conditions, often in ethanol or acetic acid, to form the 1,3,4-thiadiazole ring.
- Step 4: Oxidation or reduction steps to introduce the hydroxymethyl group at the 2-position.
- A study demonstrated that reacting thiosemicarbazide with aldehydes in ethanol, followed by cyclization, yields 1,3,4-thiadiazoles with various substituents, including propan-2-yl groups.
- The cyclization is typically facilitated by dehydrating agents or acid catalysts, ensuring ring closure.
- The process often involves refluxing for several hours.
- Purification is achieved via recrystallization from solvents like ethanol or methanol.
Reduction of Nitrile or Ester Intermediates
Overview:
Another approach involves starting from nitrile or ester derivatives of the thiadiazole, followed by reduction to obtain the corresponding alcohol.
- Step 1: Synthesis of nitrile or ester precursor bearing the thiadiazole ring with the propan-2-yl substituent.
- Step 2: Reduction of nitrile to amine, or ester to alcohol, using reagents such as lithium aluminum hydride (LiAlH₄).
- Step 3: Functional group transformation to introduce the hydroxymethyl group, often through oxidation or hydrolysis.
- A documented method employed LiAlH₄ reduction of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate to yield the corresponding alcohol, [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol.
- The reaction conditions included tetrahydrofuran as solvent, with careful control of temperature and addition rate to prevent side reactions.
- The reduction step must be performed under inert atmosphere and cooled to prevent over-reduction.
- The final product is purified via column chromatography or recrystallization.
Synthesis via Multi-step Pathways Incorporating Halogenated Intermediates
Overview:
This method involves preparing halogenated intermediates of the thiadiazole ring, followed by nucleophilic substitution with hydroxymethyl reagents.
- Step 1: Synthesis of halogenated thiadiazole derivatives through halogenation of precursor compounds.
- Step 2: Nucleophilic substitution with formaldehyde derivatives or hydroxymethylating agents.
- Step 3: Purification and isolation of the target compound.
- Halogenation of 5-aryl-1,3,4-thiadiazoles followed by reaction with formaldehyde derivatives under basic conditions yields the desired methanol derivative.
Data Summary and Comparative Table
| Method | Starting Material | Key Reagents | Main Reaction | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of Thiosemicarbazides | Thiosemicarbazide + aldehyde | Acid catalysts, dehydrating agents | Ring closure to thiadiazole | 70-85% | Straightforward, high yields | Requires purification steps |
| Reduction of Nitrile/Ester | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | LiAlH₄ | Reduction to alcohol | 75% | High selectivity | Sensitive to moisture, over-reduction risk |
| Halogenation & Nucleophilic Substitution | Halogenated thiadiazoles + formaldehyde derivatives | Base, formaldehyde | Hydroxymethylation | 65-80% | Good for functionalization | Multi-step, requires halogenation |
Chemical Reactions Analysis
Types of Reactions
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are dihydrothiadiazole derivatives.
Substitution: The major products are halogenated or alkylated thiadiazole derivatives.
Scientific Research Applications
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, thereby disrupting essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Substituent-Driven Physical Properties
The physical properties of thiadiazole derivatives are highly dependent on substituent size, polarity, and electronic effects. Below is a comparative analysis:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic derivatives like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
- Acidity : Replacement of the thiadiazole ring with oxadiazole (e.g., 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol) introduces a thiol group, increasing acidity compared to the target compound’s alcohol group .
- Steric Effects: Bulkier substituents (e.g., phenoxybenzamide in ) reduce conformational flexibility and may hinder interactions in biological systems .
Biological Activity
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that certain thiadiazole derivatives have IC50 values in the low micromolar range against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 |
| 20b | A-549 | 8.03 |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other effective thiadiazole compounds .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Some thiadiazole derivatives interfere with RNA and DNA synthesis, which is crucial for cell proliferation.
- Apoptosis Induction : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Enzyme Inhibition : Thiadiazoles may inhibit specific enzymes involved in tumorigenesis and microbial metabolism.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives revealed that compounds with a similar scaffold to this compound showed promising results against HepG-2 and A-549 cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, supporting the potential use of these compounds in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
